![molecular formula C15H12F3NO2 B2595508 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 200630-42-8](/img/structure/B2595508.png)
4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
“4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” is an organic compound with the molecular formula C15H12F3NO2 . It is a derivative of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” consists of a benzene ring attached to a carboxamide group and a trifluoromethyl group . The exact 3D structure is not available in the sources retrieved.Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, which include the “4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” structure, are extensively used in the agrochemical industry. They are primarily utilized for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .
Pharmaceutical Development
Several TFMP derivatives are approved for use in pharmaceuticals. These compounds have been incorporated into drugs that have received market approval, and many more are undergoing clinical trials. The trifluoromethyl group’s presence in these molecules often enhances their pharmacological activity .
Synthesis of Active Pharmaceutical Ingredients
The compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is a key component in the development of new drugs, particularly in the creation of molecules with improved efficacy and stability .
Antioxidant and Antibacterial Activities
Research has indicated that certain derivatives of TFMP exhibit significant antioxidant and antibacterial activities. These properties are crucial for the development of new treatments and preventive measures against oxidative stress-related diseases and bacterial infections .
Analgesic Potential
Studies have explored the analgesic potential of TFMP derivatives, including “4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide”. These compounds have shown promise in pain management, which could lead to the development of new analgesic drugs .
FDA-Approved Drug Syntheses
The trifluoromethyl group-containing drugs, which include the structural motif of “4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide”, have been detailed for their syntheses and uses in treating various diseases. Over the past 20 years, several FDA-approved drugs have incorporated this group as one of their pharmacophores .
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to have diverse biological activities .
properties
IUPAC Name |
4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-7-5-10(6-8-13)14(20)19-12-4-2-3-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBLZWXMQKKEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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